molecular formula C20H16N4OS2 B2381957 3-[({3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]-6-phenylpyridazine CAS No. 1114909-39-5

3-[({3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]-6-phenylpyridazine

Cat. No. B2381957
CAS RN: 1114909-39-5
M. Wt: 392.5
InChI Key: WPFHPHSKDNUNQU-UHFFFAOYSA-N
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Description

The compound “3-[({3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]-6-phenylpyridazine” is a complex organic molecule that contains several functional groups and structural features, including a phenyl ring, a pyridazine ring, and an oxadiazole ring .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. Phenyl rings can undergo electrophilic aromatic substitution, while oxadiazole rings can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of sulfur might make the compound polar and could affect its solubility .

Scientific Research Applications

  • Antifungal Activity : Kamble et al. (2007) synthesized a series of bifunctional 3/4-phenylene bisheterocycles, including compounds related to the 1,3,4-oxadiazole family. These compounds exhibited significant antifungal activity, surpassing the reference drugs used in their study (Kamble, Latthe, & Badami, 2007).

  • Tuberculostatic Activity : Foks et al. (2004) investigated compounds including 1,3,4-oxadiazole derivatives for their tuberculostatic activity. The minimum inhibiting concentrations (MIC) of these compounds were found to be within 25-100 mg/ml (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).

  • Molecular Structure Analysis : Goh et al. (2010) performed a structural analysis of a compound closely related to 3-[({3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]-6-phenylpyridazine, examining its hydrogen bond formation and molecular conformations (Goh, Fun, Nithinchandra, & Kalluraya, 2010).

  • Antimicrobial Activities : Bayrak et al. (2009) synthesized various derivatives of 1,2,4-triazoles, which are structurally related to 1,3,4-oxadiazoles. These compounds were tested for their antimicrobial activities, demonstrating effectiveness against various microbes (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

  • Anti-tumor Activity : Abu-Zaied et al. (2011) described the synthesis of novel thioglycosides incorporating 1,3,4-oxadiazole, triazole, and triazine moieties. These compounds showed high anti-tumor activities in vitro against breast and liver cancer cell lines (Abu-Zaied, El-Telbani, Elgemeie, & Nawwar, 2011).

  • Antitumor and Antimicrobial Activities : Nassar et al. (2018) studied compounds derived from thiophene-2-carbonyl isothiocyanate, including 1,2,4-oxadiazole derivatives, for their antitumor and antimicrobial activities. They showed effectiveness against specific human tumor cell lines and microbes (Nassar, Attallah, & Hemdan, 2018).

properties

IUPAC Name

3-(4-methylsulfanylphenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS2/c1-26-16-9-7-15(8-10-16)20-21-18(25-24-20)13-27-19-12-11-17(22-23-19)14-5-3-2-4-6-14/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFHPHSKDNUNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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